molecular formula C17H11NO3S B13792856 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine CAS No. 73672-78-3

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine

Katalognummer: B13792856
CAS-Nummer: 73672-78-3
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: VTRXFTSAUSZXLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine involves its interaction with various molecular targets and pathways. The compound’s thiazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine stands out due to its specific benzoyl and phenyl substituents, which confer unique chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable candidate for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

73672-78-3

Molekularformel

C17H11NO3S

Molekulargewicht

309.3 g/mol

IUPAC-Name

(6-oxo-2-phenyl-1,3-thiazin-4-yl) benzoate

InChI

InChI=1S/C17H11NO3S/c19-15-11-14(21-17(20)13-9-5-2-6-10-13)18-16(22-15)12-7-3-1-4-8-12/h1-11H

InChI-Schlüssel

VTRXFTSAUSZXLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)S2)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.